molecular formula C7H12O3S B8705739 Methyl [(2-oxobutyl)sulfanyl]acetate CAS No. 61363-63-1

Methyl [(2-oxobutyl)sulfanyl]acetate

Cat. No.: B8705739
CAS No.: 61363-63-1
M. Wt: 176.24 g/mol
InChI Key: LSVOGJNOXYTIKJ-UHFFFAOYSA-N
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Description

Methyl [(2-oxobutyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C7H12O3S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

61363-63-1

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 2-(2-oxobutylsulfanyl)acetate

InChI

InChI=1S/C7H12O3S/c1-3-6(8)4-11-5-7(9)10-2/h3-5H2,1-2H3

InChI Key

LSVOGJNOXYTIKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred ice-cold ethereal Grignard solution (392 ml) containing 0.56 mole of ethylmagnesium bromide, is added 51.3 g (0.28 mole) of dry powdered cadmium chloride in small portions. Stirring is continued without heating for 5 minutes, followed by refluxing for 30-45 minutes until no Gilman test for Grignard reagent is observed. Then, 500 ml of dry benzene is added thereto, and the resulting cadmium reagent is cooled to below 0° C. (usually -10° to 0° C.). A solution of 91.3 g (0.5 mole) of methyl 2-(chloroformylmethylmercapto)acetate in 500 ml of dry benzene is added with vigorous stirring as rapidly as consistent with control of the exothermic reaction. The reaction mixture is stirred at room temperature for 3-5 hours, then decomposed by addition of cold 6N sulfuric acid, and extracted three times with ether. The organic extracts are combined, washed successively with an aqueous sodium bicarbonate solution and an aqueous sodium chloride solution and dried over sodium sulfate. After evaporation of the solvent in vacuo, the residual liquid is distilled under reduced pressure to give 53.7 g (60.9% yield) of methyl 2-(3-methylacetonylmercapto)acetate as an oily material, bp. 137°-140° C./13 mmHg). IR: νmax Neat cm-1 : 1740, 1711; νmaxCHCl3 cm-1 : 1737, 1712. NMR: ppm (CDCl3): 1.10 (triplet, 3H, J = 7, CH2CH3), 2.62 (quartet, 2H, J = 7, CH2CH3), 3.28 (singlet, 2H, SCH2COO), 3.43 (singlet, 2H, SCH2CO), 3.73 (singlet, 3H, COOMe). Anal. Calcd. for C7H12O3S (%): C, 47.70; H, 6.86; S, 18.19. Found (%): C, 47.96; H, 6.98; S, 17.90.
Quantity
500 mL
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solvent
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ice
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solution
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392 mL
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0.56 mol
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Grignard reagent
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91.3 g
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500 mL
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51.3 g
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Synthesis routes and methods II

Procedure details

Triethylamine (28.3 ml) is added to a solution of methyl 2-(2-hydroxybutylthio)acetate (6.00 g, Reference compound No. 35-1) in dimethyl sulfoxide (180 ml). A sulfur trioxide-pyridine complex (20.0 g) is added to the mixture, and the whole is stirred for one hour. Water is added to the reaction mixture, and the whole is stirred for 20 minutes and extracted with ethyl acetate. The extract is washed with water, 1 N hydrochloric acid and saturated brine successively and dried over anhydrous magnesium sulfate. The extract is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to give the titled reference compound (5.93 g).
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28.3 mL
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reactant
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methyl 2-(2-hydroxybutylthio)acetate
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